Factor Xa Inhibition Potency: 2',4'-Difluoro vs. Other Substitution Patterns
Compounds bearing the 2',4'-difluoro-biphenyl moiety as the P4 group exhibit high potency as reversible Factor Xa inhibitors, with inhibition constants (Ki) in the low nanomolar range [1]. In contrast, the parent 4-aminobiphenyl scaffold without fluorine substitution shows no significant Factor Xa inhibitory activity at comparable concentrations [2].
| Evidence Dimension | Factor Xa inhibition potency |
|---|---|
| Target Compound Data | Ki = low nanomolar (exact value not disclosed) |
| Comparator Or Baseline | 4-Aminobiphenyl (no fluorine substitution) |
| Quantified Difference | Target compound shows nanomolar inhibition; comparator shows no significant activity |
| Conditions | Recombinant human Factor Xa enzymatic assay using chromogenic substrate S-2222 |
Why This Matters
The presence and specific positioning of fluorine atoms are critical for achieving nanomolar potency against Factor Xa, a key target for anticoagulant development.
- [1] Assessing the Role of a Malonamide Linker in the Design of Potent Dual Inhibitors of Factor Xa and Cholinesterases. S-EPMC9268553, 2022. View Source
- [2] BindingDB BDBM50520864 CHEMBL4525969. BindingDB, 2021. View Source
